5-[(Dimethylamino)methyl]-2-furanmethanol
Description
Significance of Furan (B31954) Ring System in Organic Synthesis and Medicinal Chemistry
The furan ring is a fundamental scaffold in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comsemanticscholar.org Its importance in organic synthesis stems from its unique reactivity and the ease with which it can be functionalized. numberanalytics.com Furan's aromatic character is due to the delocalization of six π-electrons, which satisfies Hückel's rule. numberanalytics.com However, it is less aromatic than benzene, making it more reactive. wikipedia.org This reactivity allows it to participate in a wide array of chemical reactions, including electrophilic substitution, cycloaddition (notably as a diene in Diels-Alder reactions), and metal-catalyzed reactions. numberanalytics.comnumberanalytics.comacs.org
In medicinal chemistry, the incorporation of a furan nucleus is a key synthetic strategy in drug discovery. semanticscholar.orgresearchgate.net The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. semanticscholar.org Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.aiutripoli.edu.lywisdomlib.org This wide range of therapeutic potential has encouraged the synthesis and investigation of a vast number of novel furan-based chemotherapeutic agents. researchgate.netutripoli.edu.ly
Overview of 5-[(Dimethylamino)methyl]-2-furanmethanol as a Key Intermediate
Within the diverse family of furan derivatives, this compound is a crucial chemical intermediate. google.com Its structure features the core furan ring functionalized with both a dimethylaminomethyl group at the 5-position and a hydroxymethyl (methanol) group at the 2-position. ontosight.ai This compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. google.comontosight.ai
The synthesis of this compound itself has been a subject of study, with improved processes developed to increase yield and purity. google.comgoogle.com Common methods involve the Mannich reaction of 2-furanmethanol (furfuryl alcohol) with reagents like bis(dimethylamino)methane or a combination of dimethylamine (B145610) and formaldehyde (B43269). google.comgoogle.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 15433-79-1 | lookchem.com |
| Molecular Formula | C8H13NO2 | lookchem.comnih.gov |
| Molecular Weight | 155.19 g/mol | nih.gov |
| Boiling Point | 217.7°C at 760 mmHg | lookchem.com |
| Flash Point | 85.5°C | lookchem.com |
| Density | 1.088 g/cm³ | lookchem.com |
The primary significance of this compound lies in its application as a precursor in the synthesis of pharmaceuticals. ontosight.ai It is a well-established intermediate in the production of Ranitidine (B14927), a widely known H₂-histamine receptor antagonist used to decrease stomach acid production. lookchem.comchemicalbook.comblogspot.com
The synthesis of Ranitidine from this intermediate involves several steps. Typically, this compound is first converted into a more reactive species, such as 5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride, by reacting it with an agent like thionyl chloride. googleapis.comgoogle.com This chlorinated intermediate is then reacted with other building blocks, such as N-methyl-1-methylthio-2-nitroethenamine or a derivative formed from 2-nitromethylene-thiazolidine and methylamine, to construct the final Ranitidine molecule. chemicalbook.comgoogleapis.com The process highlights the compound's utility in providing the core 5-[(dimethylamino)methyl]furan-2-ylmethylthio moiety of the Ranitidine structure. google.comgoogle.com
Research Landscape and Emerging Trends for Furan Derivatives
The field of furan chemistry continues to evolve, with ongoing research focused on developing novel synthetic methodologies and exploring new applications. numberanalytics.com A significant trend is the focus on sustainable chemistry, utilizing biomass as a renewable feedstock for producing furan compounds like furfural (B47365). frontiersin.orgresearchgate.net Furfural, derived from agricultural byproducts such as corncobs and oat hulls, serves as a key starting material for a multitude of other furan derivatives, including this compound. researchgate.netbritannica.com
Structure
3D Structure
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165593 | |
| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15433-79-1 | |
| Record name | 5-(Dimethylaminomethyl)furfuryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15433-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015433791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(dimethylamino)methyl]furan-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-((DIMETHYLAMINO)METHYL)-2-FURANMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 5-[(Dimethylamino)methyl]-2-furanmethanol
Two principal synthetic strategies dominate the preparation of this compound: the reductive amination of 5-Hydroxymethylfurfural (B1680220) and the Mannich-type reaction involving 2-Furanmethanol and a dimethylamine (B145610) source.
A key pathway involves the conversion of HMF, a versatile platform chemical derived from carbohydrates. rsc.org This process hinges on the selective amination of the aldehyde group in HMF.
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. In the context of HMF, this process can be tailored to selectively target the aldehyde group, yielding the desired 5-(aminomethyl)-2-furanmethanol derivatives. researchgate.netnih.gov The reaction typically proceeds via the formation of an imine intermediate from the reaction of HMF with an amine, which is then hydrogenated to the corresponding amine. acs.org A range of amines, including ammonia (B1221849), primary, and secondary amines, can be used. rsc.orgnih.gov
The efficiency and selectivity of the reductive amination of HMF are highly dependent on the catalyst system employed. Both non-noble and precious metal catalysts have been extensively studied.
Nickel-based Catalysts (Ni/SBA-15): Non-noble metal catalysts, particularly those based on nickel, have proven effective. A Nickel-supported SBA-15 catalyst (Ni/SBA-15) has been shown to have high selectivity for the reductive amination of HMF. researchgate.net This high selectivity is attributed to the moderate hydrogenation activity of the nickel catalyst. researchgate.net Compared to precious metal catalysts like Ru/C, Pd/C, and Pt/C, the Ni/SBA-15 system demonstrates superior catalytic selectivity for this transformation. researchgate.net Other nickel-based systems, such as Ni-Al hydrotalcite-derived catalysts (NiyAlOx), are also highly efficient, capable of producing near-quantitative yields of the aminated product under mild conditions. nih.gov
Table 1: Performance of Different Catalyst Systems in Reductive Amination of HMF
| Catalyst | Substrate | Product | Conversion (%) | Yield (%) | Selectivity (%) | Source |
| Ni/SBA-15 | HMF | 5-(Aminomethyl)-2-furanmethanol | ~100 | 89.8 | >90 | researchgate.net |
| Ir/C | HMF | 5-(Aminomethyl)-2-furanmethanol | 93 | 92 | 99 | nih.gov |
| Ni₆AlOₓ | HMF | 5-(Aminomethyl)-2-furanmethanol | >99 | 99 | Not specified | nih.gov |
Reaction parameters such as temperature, pressure, solvent, and reaction time play a critical role in determining the outcome of the reductive amination of HMF.
For the Ni/SBA-15 catalyst, optimal yields (89.8%) of 5-(aminomethyl)-2-furanmethanol were achieved at a reaction temperature of 100°C over 4 hours. researchgate.net It was also noted that the presence of a small quantity of water could promote the formation of ammonium (B1175870) ions, which helps prevent side reactions and enhances the yield of the target product. researchgate.net
With the Ir/C catalyst system, high conversion and selectivity were obtained in just 50 minutes of reaction time. nih.govresearchgate.net However, studies on catalyst reusability showed a decrease in selectivity and yield after the third cycle. researchgate.netnih.gov
Using a Ni₆AlOₓ catalyst in aqueous ammonia, an almost complete conversion of HMF and a 99% yield of 5-(aminomethyl)-2-furanmethanol were achieved at 100°C for 6 hours under just 1 bar of H₂ pressure. nih.gov When reacting HMF with other primary and secondary amines like benzylamine (B48309) or morpholine, good yields (76-88%) were obtained at 100°C for 6 hours under 3 bar of H₂. nih.gov
Table 2: Effect of Reaction Conditions on HMF Reductive Amination
| Catalyst | Temperature (°C) | Pressure (H₂) | Time (h) | Solvent | Yield (%) | Source |
| Ni/SBA-15 | 100 | 1.5 MPa | 4 | Aqueous Ammonia | 89.8 | researchgate.net |
| Ir/C | Not specified | Not specified | 0.83 (50 min) | THF / Ammonia | 92 | researchgate.netnih.gov |
| Ni₆AlOₓ | 100 | 1 bar | 6 | Aqueous Ammonia | 99 | nih.gov |
| Ni₆AlOₓ | 100 | 3 bar | 6 | Not specified | 76-88 | nih.gov |
An alternative and highly efficient route to this compound is the Mannich reaction, which avoids the use of HMF. google.comgoogle.com This method involves the direct reaction of 2-Furanmethanol with bis(dimethylamino)methane. google.com This approach has been found to produce higher yields and a purer product compared to routes using dimethylamine and formaldehyde (B43269) separately. google.comgoogle.com
The choice of solvent and the control of reaction temperature are crucial for the success of this synthetic route.
In Acetic Acid: A common procedure involves using acetic acid as the solvent. google.comprepchem.com The reaction is initiated by the dropwise addition of a solution of bis(dimethylamino)methane in acetic acid to a solution of 2-furanmethanol, also in acetic acid. google.comprepchem.com Temperature control is critical; the addition is performed with cooling at 10°C. google.comgoogle.comprepchem.com After the addition is complete, the mixture is stirred at room temperature for an extended period (e.g., 18 hours) to ensure the reaction goes to completion. google.comprepchem.com This method results in a high yield of 94% after purification. google.comprepchem.com
In Dichloromethane (B109758): Another variation uses dichloromethane as the solvent. google.com In this case, hydrogen chloride is bubbled through a pre-cooled (10°C) solution of the reactants. The reaction is exothermic, and the temperature is allowed to rise to room temperature as the reaction progresses. google.com
The reaction is generally performed at or below room temperature (0°C to 20°C) with external cooling during the initial addition of reagents due to the exothermic nature of the reaction. google.com
Table 3: Synthesis of this compound via Mannich Reaction
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield (%) | Source |
| 2-Furanmethanol | Bis(dimethylamino)methane | Acetic Acid | 10°C, then Room Temp. | 94 | google.comprepchem.com |
| 2-Furanmethanol | Bis(dimethylamino)methane | Dichloromethane / HCl | 10°C, then Room Temp. | Not specified | google.com |
Reductive Amination Pathways
Utilization of Bis(dimethylamino)methane and 2-Furanmethanol
Novel and Sustainable Synthesis Approaches
Recent research has emphasized the development of novel and sustainable methods for synthesizing this compound, moving away from traditional petroleum-based feedstocks towards bio-derived resources.
A significant advancement has been the development of a pathway to produce this compound directly from bio-derived carbohydrates like glucose and fructose (B13574). researchgate.netingentaconnect.comingentaconnect.com This approach aligns with the principles of green chemistry by utilizing renewable biomass as a starting material.
A noteworthy one-pot synthesis has been developed that operates under catalyst-free conditions. researchgate.netingentaconnect.comingentaconnect.com This method employs N,N-Dimethylformamide (DMF) as both the solvent and the amine source, with formic acid facilitating the reaction. researchgate.netingentaconnect.com This process is a significant step towards a more environmentally benign synthesis route.
The proposed mechanism for the conversion of carbohydrates to this compound in the DMF and formic acid system involves a series of transformations. researchgate.net Initially, the carbohydrate (fructose or glucose) is dehydrated to form the key intermediate, 5-hydroxymethylfurfural (HMF). nih.govmdpi.com In the case of glucose, it first undergoes isomerization to fructose before dehydration. nih.gov Subsequently, the HMF undergoes a reductive amination process where the formic acid acts as a hydrogen donor and DMF provides the dimethylamino group, ultimately yielding the final product. researchgate.netgoogle.com
One-pot synthesis strategies are highly desirable as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. The direct conversion of carbohydrates to this compound is a prime example of a successful one-pot process. researchgate.netingentaconnect.comingentaconnect.com Another one-pot method involves the reaction of 2-furanmethanol with bis(dimethylamino)methane in the presence of an acid, such as acetic acid or hydrogen chloride in dichloromethane, to directly produce the target compound with high yield. prepchem.comgoogle.com
Below is a table summarizing the yields of 5-(acetoxymethyl)furfural (AcMF), a related furan (B31954) derivative, from various carbohydrates, illustrating the potential of these bio-based starting materials.
| Starting Material | Yield of AcMF (%) |
| Fructose | 80 |
| Glucose | 60 |
| Sucrose | 51 |
| Inulin | 47 |
This data is based on the synthesis of a related furan derivative and is presented for illustrative purposes. nih.gov
Conversion from Bio-Derived Carbohydrates (Glucose, Fructose)
Derivatization Reactions of this compound
The functional groups present in this compound, namely the hydroxyl and dimethylamino groups, allow for a variety of derivatization reactions, enabling its use as a versatile building block in organic synthesis.
The primary alcohol (hydroxymethyl group) on the furan ring can be selectively oxidized to an aldehyde or a carboxylic acid. For instance, the oxidation of the related compound 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) has been achieved using various oxidizing agents, including mixed oxides in the presence of oxygen and water. nih.gov This transformation highlights the potential for similar oxidative derivatization of the hydroxymethyl group in this compound to yield valuable difunctional furan derivatives.
Reduction Reactions to Form Derivatives
The reduction of this compound can lead to several derivatives, primarily through the hydrogenation of the furan ring. While direct catalytic hydrogenation of this compound is not extensively documented in dedicated studies, the reduction of structurally similar furan compounds, such as 5-hydroxymethylfurfural (HMF), provides insight into the potential products.
Catalytic hydrogenation of furan rings typically results in the formation of the corresponding tetrahydrofuran (B95107) derivatives. youtube.comresearchgate.net For instance, the hydrogenation of HMF can yield 2,5-bis(hydroxymethyl)tetrahydrofuran under certain conditions. By analogy, the catalytic hydrogenation of this compound would be expected to produce (5-((dimethylamino)methyl)tetrahydrofuran-2-yl)methanol .
Furthermore, more vigorous reduction conditions or different catalysts can lead to hydrogenolysis of the functional groups. In the case of HMF, this can lead to the formation of 2,5-dimethylfuran (B142691) (DMF) or 2,5-dimethyltetrahydrofuran (B89747) (DMTHF). mdpi.com Therefore, the reduction of this compound could potentially also yield 5-methyl-N,N-dimethyl(tetrahydrofuran-2-yl)methanamine through hydrogenolysis of the hydroxyl group followed by ring saturation.
Commonly used reducing agents in organic synthesis include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com LiAlH₄ is a powerful reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.commasterorganicchemistry.com While it can reduce the furan ring, conditions would need to be carefully controlled. Sodium borohydride is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com It would not be expected to reduce the furan ring or the primary alcohol of this compound under standard conditions. masterorganicchemistry.com
Table 1: Potential Reduction Products of this compound
| Starting Material | Reaction Type | Potential Product |
| This compound | Catalytic Hydrogenation | (5-((Dimethylamino)methyl)tetrahydrofuran-2-yl)methanol |
| This compound | Hydrogenolysis & Hydrogenation | 5-methyl-N,N-dimethyl(tetrahydrofuran-2-yl)methanamine |
Substitution Reactions of Dimethylamino Group
The dimethylamino group in this compound can potentially undergo substitution reactions. In related heterocyclic systems, such as 2-(2-(dimethylamino)vinyl)-4-pyrones, the dimethylamino group can be substituted by various nucleophiles, including primary and secondary amines like aniline (B41778) and diphenylamine, upon heating in a suitable solvent such as acetic acid. organic-chemistry.org
While specific examples of the substitution of the dimethylamino group in this compound are not prevalent in the literature, the general principle of nucleophilic substitution at a benzylic-like position suggests that this transformation is feasible. The reaction would likely require activation of the C-N bond or harsh reaction conditions.
Formation of Schiff Base Adducts
Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov The title compound, this compound, is a primary alcohol and therefore cannot directly form a Schiff base. However, it can be converted into the corresponding aldehyde, 5-(dimethylamino)-2-furaldehyde , which can then readily react with primary amines to form Schiff base adducts. sigmaaldrich.comnih.gov
The oxidation of the primary alcohol to an aldehyde is a necessary preliminary step. This transformation can be achieved using a variety of oxidizing agents common in organic synthesis.
Once 5-(dimethylamino)-2-furaldehyde is formed, it can react with amino acids such as glycine (B1666218) and lysine (B10760008) to yield the corresponding Schiff bases. The reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the aldehyde, followed by dehydration. nih.govnih.govsemanticscholar.org
Studies on the reaction of the structurally similar 5-hydroxymethylfurfural (HMF) with lysine have shown the formation of a stable Schiff base, (E)-N6-((5'-(hydroxymethyl)furan-2'-yl)methylene)lysine. nih.gov Similarly, reactions between benzaldehyde (B42025) and glycine are known to produce the corresponding Schiff base. researchgate.net Based on these precedents, the expected reactions are:
Reaction with Glycine: 5-(dimethylamino)-2-furaldehyde would react with glycine to form (E)-2-(((5-(dimethylamino)furan-2-yl)methylene)amino)acetic acid .
Reaction with Lysine: The reaction with lysine could occur at either the alpha or the epsilon amino group. Reaction at the more nucleophilic epsilon-amino group is generally favored, which would result in the formation of (E)-6-(((5-(dimethylamino)furan-2-yl)methylene)amino)-2-aminohexanoic acid . tulane.edu
Table 2: Hypothetical Schiff Base Formation with Amino Acids
| Aldehyde Precursor | Amino Acid | Resulting Schiff Base |
| 5-(dimethylamino)-2-furaldehyde | Glycine | (E)-2-(((5-(dimethylamino)furan-2-yl)methylene)amino)acetic acid |
| 5-(dimethylamino)-2-furaldehyde | Lysine | (E)-6-(((5-(dimethylamino)furan-2-yl)methylene)amino)-2-aminohexanoic acid |
Mechanism of Action in Chemical Transformations
The primary role of this compound in chemical transformations is as a versatile bifunctional intermediate, particularly in the synthesis of pharmaceuticals. lookchem.comgoogle.com Its mechanism of action typically involves the reactivity of the hydroxymethyl group at the 2-position of the furan ring. rsc.orggoogle.com
A prominent example is its use as a key building block in the synthesis of the H₂-histamine antagonist, ranitidine (B14927). google.comchemscene.comprepchem.com In this synthesis, the hydroxyl group of this compound is not a good leaving group. Therefore, it is activated to facilitate nucleophilic substitution. rsc.orggoogle.com
The mechanism can proceed via two main pathways:
Direct Displacement under Acidic Conditions: The alcohol can be reacted directly with a thiol, such as cysteamine (B1669678), in the presence of an acid like acetic acid. google.comgoogle.com The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the sulfur nucleophile.
Conversion to a More Reactive Intermediate: The hydroxymethyl group can be converted into a more reactive functional group, such as a halide (e.g., by reaction with a halogenating agent) or an acetate (B1210297) ester. rsc.orggoogle.com This intermediate is then readily susceptible to nucleophilic attack by a thiol, leading to the formation of a thioether linkage, a central feature in the structure of ranitidine and related compounds. rsc.orggoogle.comgoogle.com
In these transformations, the dimethylaminomethyl group at the 5-position remains intact and is a crucial part of the final pharmacologically active molecule. google.com Thus, the "mechanism of action" of this compound in these synthetic contexts is to serve as a stable scaffold carrying the dimethylaminomethylfuran moiety, while the hydroxymethyl group acts as a handle for further chemical elaboration through nucleophilic substitution.
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Molecules
5-[(Dimethylamino)methyl]-2-furanmethanol serves as a crucial intermediate in the synthesis of more complex chemical structures. google.comgoogle.com Its utility stems from the reactivity of its functional groups, which allow for further chemical modifications. rsc.orgresearchgate.net The furan (B31954) moiety, derived from biomass platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), provides a rigid, aromatic core. rsc.orgresearchgate.net The hydroxyl and dimethylaminomethyl groups attached to this core can be selectively reacted to build larger, more intricate molecules. google.com For instance, the hydroxyl group can be converted into a better leaving group, such as a halide or acetate (B1210297), facilitating subsequent reactions with thiols or other nucleophiles. google.com This strategic functionalization makes it an essential component in multi-step syntheses, enabling the construction of complex molecular frameworks for various applications. sciencedaily.com
Synthesis of Active Pharmaceutical Ingredients
The compound's most notable application in the pharmaceutical industry is as a key intermediate. lookchem.comatamanchemicals.com Its structure is incorporated into several active pharmaceutical ingredients (APIs), highlighting its importance in medicinal chemistry.
This compound is a well-established precursor in the synthesis of Ranitidine (B14927), a widely known H₂-histamine antagonist used to decrease stomach acid production. google.comlookchem.comatamanchemicals.comchemicalbook.comblogspot.com The synthesis of Ranitidine involves several steps where the furan derivative is a critical starting material.
The process generally begins with the aminomethylation of furfuryl alcohol using dimethylamine (B145610) and formaldehyde (B43269) to produce this compound. chemicalbook.com In one common synthetic route, the hydroxyl group of this compound is then substituted by reacting it with cysteamine (B1669678) (2-aminoethanethiol), often in the presence of an acid like acetic acid, to form an amine-bearing thioether. google.comgoogle.comchemicalbook.com This intermediate is subsequently reacted with N-methyl-1-methylthio-2-nitroethenamine to yield the final Ranitidine molecule. chemicalbook.comblogspot.com Various patented procedures outline slight modifications to this core process, such as converting the alcohol to a chloromethyl derivative first to facilitate the reaction with the thiol. google.comgoogle.com The purity of the initial this compound is critical, as impurities can complicate the purification of the final API. google.comgoogle.com
Table 1: Key Intermediates in Ranitidine Synthesis
| Compound Name | Role in Synthesis | Reference(s) |
|---|---|---|
| This compound | Starting material containing the furan ring structure | lookchem.comchemicalbook.com |
| Cysteamine | Provides the ethylthioamine side chain | google.comchemicalbook.com |
| 5-Dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane | Intermediate formed after reacting the furan alcohol with cysteamine | chemicalbook.com |
| N-methyl-1-methylthio-2-nitroethenamine | Reactant that adds the final side chain to form Ranitidine | chemicalbook.comblogspot.com |
| Ranitidine | Final Active Pharmaceutical Ingredient | chemicalbook.comblogspot.com |
Development of Bio-based Polymers and Materials
Furan derivatives, sourced from renewable lignocellulosic biomass, are recognized as promising platform chemicals for producing sustainable polymers. researchgate.netresearchgate.net Compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are key monomers for creating bio-based polyesters and polyamides, which are potential replacements for petroleum-based plastics like PET. researchgate.netacs.orgrsc.org
As a derivative of 5-hydroxymethylfurfural (HMF), a "sleeping giant" of bio-based chemistry, this compound holds potential as a monomer for new functional polymers. researchgate.netrsc.orgresearchgate.net The amine derivatives of HMF are utilized as monomers in the synthesis of polymers for textiles and other applications. researchgate.netresearchgate.net The presence of both a hydroxyl group and a tertiary amine group on the furan ring allows for different polymerization strategies. The hydroxyl group can participate in polycondensation reactions to form polyesters or polyethers, while the entire molecule can be incorporated to introduce specific functionalities, like increased hydrophilicity or sites for cross-linking, into the polymer backbone. researchgate.netrsc.org Research into furan-based polymers is an active field, aiming to develop materials with tailored properties from sustainable sources. rsc.orgrsc.orgrsc.org
Reductive Amination in Bio-based Chemical Production
Reductive amination is a powerful chemical process for synthesizing amines from carbonyl compounds and is a key step in the valorization of biomass. taylorfrancis.com this compound is produced through the reductive amination of 5-hydroxymethylfurfural (HMF). researchgate.netrsc.org HMF is a versatile platform molecule derived from the dehydration of sugars like fructose (B13574) and glucose. rsc.orgresearchgate.net
The synthesis involves reacting HMF with dimethylamine to form an iminium intermediate, which is then reduced to yield this compound. rsc.orgrsc.org This transformation can be achieved using various catalytic systems and hydrogen sources.
Table 2: Research Findings on Reductive Amination of HMF
| Catalyst System | Hydrogen Source | Key Findings | Reference(s) |
|---|---|---|---|
| Silica-supported Cobalt (Co-terephthalic acid-piperazine@SiO2) | H₂ gas | Achieved high yields of amine products under relatively mild conditions (50-80°C). | researchgate.netresearchgate.net |
| Iridium supported on Carbon (Ir/C) | Gaseous ammonia (B1221849) (for primary amines) | High conversion (93%) and selectivity (99%) to the primary amine product under mild conditions. | nih.gov |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas | Used for the reductive amination of furfural (B47365) (a related compound), achieving high selectivity (92%) for furfurylamine. | rsc.org |
| Electrochemical (Ag or Zn electrode) | Water | Achieves nearly 100% efficiency and selectivity for reductive amination without chemical reducing agents. | rsc.org |
| Iridium complex | Formic acid (Transfer Hydrogenation) | High efficiency (TON up to 9600) and applicable to a wide range of amines. | rsc.org |
This process is a prime example of green chemistry, converting a renewable feedstock into a valuable chemical intermediate. rsc.orgrsc.org The development of efficient catalysts for this reaction is crucial for the sustainable production of this compound and other bio-based amines used in pharmaceuticals, polymers, and agrochemicals. taylorfrancis.comnih.gov
Investigation of Biological Activities and Structure Activity Relationships
Antimicrobial Properties
Furan-containing compounds are known to exhibit a wide range of antimicrobial activities. nih.govhumanjournals.com The furan (B31954) nucleus is a common scaffold in various synthetic and natural products with established biological activities. nih.govhumanjournals.com
Activity Against Pathogenic Bacteria
There are no specific studies detailing the activity of 5-[(Dimethylamino)methyl]-2-furanmethanol against pathogenic bacteria. Research on other furan derivatives has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain furan derivatives have demonstrated inhibitory effects against various bacterial strains, suggesting that the furan core can be a valuable pharmacophore in the development of new antibacterial agents. researchgate.net However, without specific experimental data for this compound, its efficacy against pathogenic bacteria remains speculative.
Anticancer Potential
The anticancer potential of various furan derivatives has been an active area of research. ijabbr.com The furan scaffold is present in several compounds that have been investigated for their cytotoxic effects against various cancer cell lines. ijabbr.com
In Vitro Cytotoxicity Studies
No specific in vitro cytotoxicity studies for this compound against any cancer cell lines have been reported in the available scientific literature. Numerous studies on other furan-based compounds have demonstrated their ability to inhibit the proliferation of cancer cells. For example, some synthetic furan derivatives have shown significant antiproliferative activity against various human cancer cell lines. nih.gov These studies often report IC50 values, which quantify the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The absence of such data for this compound makes it impossible to assess its anticancer potential.
Structure-Activity Relationship (SAR) Studies
Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies on broader classes of furan derivatives have provided some general insights into how chemical modifications can influence their biological activities.
The biological efficacy of furan derivatives is significantly influenced by the nature and position of their substituents. nih.gov For instance, the introduction of different functional groups onto the furan ring can modulate the antimicrobial and anticancer properties of the resulting compounds.
In the case of this compound, the key functional groups are the dimethylaminomethyl group at the 5-position and the methanol (B129727) group at the 2-position.
Dimethylaminomethyl Group: The presence of an aminoalkyl group can influence the compound's physicochemical properties, such as its solubility and basicity. In some classes of compounds, aminoalkyl chains are known to interact with biological targets like DNA or specific enzymes.
Methanol Group: The hydroxyl group in the methanol substituent can participate in hydrogen bonding, which is often crucial for the interaction of a molecule with its biological target.
Without experimental data, the precise contribution of these functional groups to the biological activity of this compound remains unknown. SAR studies on other aminoalkyl furan derivatives have been conducted in the context of different biological targets, such as serotonin (B10506) receptors, but these are not directly applicable to antimicrobial or anticancer activities without specific investigation. nih.gov
Interactions with Biochemical Pathways and Molecular Targets
The biological effects of a compound are defined by its interactions with the body's intricate network of proteins, including enzymes and receptors. Understanding these interactions is crucial for determining its therapeutic potential and mechanism of action.
Enzymes are critical targets for many therapeutic agents. By inhibiting or activating specific enzymes, a compound can modulate metabolic pathways, thereby exerting a physiological effect.
Research has identified this compound as an inhibitor of Monoamine Oxidase B (MAO-B). lookchem.com MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of various neurotransmitters, such as dopamine (B1211576) and phenylethylamine. nih.gov The inhibition of MAO-B is a well-established therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease, as it helps to preserve dopamine levels in the brain. nih.gov
The interaction of this compound with MAO-B suggests that it can modulate biochemical pathways involving monoamine neurotransmitters. By inhibiting MAO-B, the compound would decrease the breakdown of these neurotransmitters, leading to their increased availability in the central nervous system. While the compound is known as a MAO-B inhibitor, detailed public data on its specific potency (e.g., IC50 value) and the precise kinetics of this inhibition (e.g., competitive, non-competitive) are not extensively detailed in the available literature. General kinetic studies on other furan derivatives have shown various modes of inhibition, including noncompetitive mechanisms where the inhibitor reduces the maximum rate of enzyme activity (Vmax) without affecting the substrate's binding affinity (KM). researchgate.net
Table 1: Known Enzyme Interaction for this compound
| Enzyme Target | Interaction Type | Potential Biochemical Effect |
|---|
The metabolism of furan-containing compounds can proceed through various pathways, often involving cytochrome P450 enzymes. nih.gov However, specific metabolic pathways for this compound have not been extensively elucidated in the reviewed literature.
Beyond enzymes, compounds can exert their effects by binding to cellular receptors. As of now, specific studies detailing the receptor binding profile of this compound are not widely available in scientific literature.
It is noteworthy that this compound is a known impurity and synthetic intermediate of Ranitidine (B14927). nih.govfrontiersin.org Ranitidine is a well-known antagonist of the histamine (B1213489) H2 receptor, and its therapeutic action involves blocking this receptor to reduce gastric acid secretion. nih.govmedchemexpress.com While a structural relationship exists, this does not inherently mean that this compound shares the same receptor binding affinity. A comprehensive assessment of its activity at the H2 receptor or other receptors would require direct experimental investigation through receptor binding assays.
Computational Biology and Molecular Docking Studies
Computational methods, such as molecular docking, are powerful tools for predicting how a small molecule might interact with a biological target at the molecular level. These in silico techniques provide valuable insights into potential mechanisms of action and can guide further experimental research. nih.govnih.gov
While specific molecular docking studies for this compound are not prominently featured in the reviewed literature, insights can be drawn from computational analyses of other MAO-B inhibitors. The crystal structure of human MAO-B reveals a complex active site with an entrance cavity and a substrate cavity leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov
Molecular docking simulations of various ligands with MAO-B have identified key amino acid residues that are crucial for binding. These often include tyrosine residues (e.g., Tyr398, Tyr435) that form an "aromatic cage" and can engage in π-π stacking interactions with the inhibitor. encyclopedia.pub Additionally, residues like Cysteine 172 are often involved in hydrogen bonding. encyclopedia.pub
For this compound, it can be predicted that the furan ring might engage in hydrophobic and π-π interactions within the aromatic cage of the MAO-B active site. The dimethylamino group, which has been shown in other chemical series to enhance MAO-B inhibitory potency, could form hydrogen bonds or electrostatic interactions with residues at the entrance or substrate cavity. nih.gov
Table 2: Key Amino Acid Residues in MAO-B Active Site for Inhibitor Binding
| Residue | Location/Role in Active Site | Potential Interaction Type |
|---|---|---|
| Tyr398 | Part of the "aromatic cage" | π-π stacking, Hydrophobic |
| Tyr435 | Part of the "aromatic cage" | π-π stacking, Hydrophobic |
| Cys172 | Near the FAD cofactor | Hydrogen bonding |
| Gln206 | Active site residue | Hydrogen bonding |
Based on the general principles of MAO-B inhibition, computational models can help elucidate the potential mechanism of action for this compound at the molecular level. A docking simulation would likely position the molecule within the active site of MAO-B, blocking access for its natural substrates like dopamine.
The mechanism would involve the formation of a stable complex between the inhibitor and the enzyme. The furan ring and its substituents would occupy the space typically filled by the substrate. The non-covalent interactions, such as the predicted hydrophobic interactions from the furan ring and hydrogen bonds from the dimethylamino and methanol groups, would collectively contribute to the binding affinity of the compound. encyclopedia.pub This binding would prevent the oxidative deamination of monoamines, thus explaining its function as a MAO-B inhibitor. The precise orientation and the calculated binding energy from a dedicated molecular docking study would be necessary to confirm these predictions and to quantify the strength of the interaction.
Environmental Fate and Degradation Pathways of Furan Compounds
Microbial Degradation of Furanic Compounds
Microorganisms have evolved diverse mechanisms to break down and utilize furanic compounds as carbon and energy sources. mdpi.com This biodegradation is a critical process in the natural attenuation of these compounds in various environments.
The breakdown of furanic compounds by microorganisms can occur in the presence (aerobic) or absence (anaerobic) of oxygen. stbiologicals.com
Aerobic Degradation: In oxygen-rich environments, aerobic bacteria and fungi are the primary degraders of furanic compounds. bohrium.comomicsonline.org The degradation pathways often involve oxidation and/or reduction of the furanic aldehydes to their corresponding alcohol and acid forms. nih.govnih.gov For instance, furfural (B47365) is typically oxidized to 2-furoic acid, which is then further metabolized. nih.govnih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) is converted to 2,5-furandicarboxylic acid (FDCA) and subsequently to 2-furoic acid, converging with the furfural degradation pathway. nih.govnih.gov Aerobic degradation is generally faster and more complete than its anaerobic counterpart. stbiologicals.com
Anaerobic Degradation: In environments lacking oxygen, such as waterlogged soils or certain industrial settings, anaerobic microorganisms take the lead. stbiologicals.com Reports on the anaerobic degradation of furanic compounds are less common compared to aerobic processes. nih.gov Some Desulfovibrio species are known to convert furfural to acetic acid under anaerobic conditions. nih.gov Anaerobic degradation pathways are generally slower and may result in different intermediate and final products compared to aerobic pathways. stbiologicals.comresearchgate.net
A variety of microorganisms, predominantly Gram-negative aerobic bacteria, have been identified for their ability to degrade furanic compounds. bohrium.comnih.gov However, some fungi and Gram-positive bacteria also possess this capability. researchgate.netsdewes.org
Key Microbial Strains:
Pseudomonas species: Several strains of Pseudomonas, such as Pseudomonas putida, are well-documented for their ability to degrade furanic compounds like furfural and 2-furoic acid. mdpi.comresearchgate.netnih.gov P. putida is considered a promising candidate for industrial applications due to its metabolic versatility and stress resistance. nih.gov
Cupriavidus basilensis HMF14: This soil bacterium is notable for its ability to metabolize both furfural and HMF. bohrium.comnih.gov The genes responsible for the degradation pathways in this strain have been identified and are organized into distinct clusters. nih.gov
Bacillus species: Certain Bacillus strains have demonstrated the ability to degrade furanic compounds, often as part of a microbial consortium. sdewes.org For example, Bacillus licheniformis has been identified in consortia that can break down furfural. sdewes.org
Amorphotheca resinae ZN1: This fungus is capable of degrading both furfural and HMF. researchgate.net
Enzymes Involved: The microbial degradation of furans is facilitated by a range of enzymes. These include oxidoreductases that catalyze the initial oxidation and reduction of furanic aldehydes. nih.gov In Cupriavidus basilensis HMF14, the degradation pathways for HMF and furfural involve enzymes encoded by eight hmf genes. bohrium.comnih.gov Lignin-degrading enzymes, such as laccases and peroxidases produced by various bacteria and fungi, also play a role in the breakdown of complex organic molecules, which can include furan (B31954) structures. nih.gov
Table 1: Examples of Furan-Degrading Microorganisms and Their Substrates
| Microorganism | Type | Substrate(s) |
|---|---|---|
| Pseudomonas putida Fu-1 | Gram-negative bacterium | Furfural |
| Pseudomonas putida F2 | Gram-negative bacterium | 2-Furoic acid |
| Cupriavidus basilensis HMF14 | Gram-negative bacterium | Furfural and HMF |
| Bacillus licheniformis | Gram-positive bacterium | Furfural (in consortium) |
| Amorphotheca resinae ZN1 | Fungus | Furfural and HMF |
| Desulfovibrio sp. strain f-1 | Gram-negative bacterium (anaerobic) | Furfural |
Furanic aldehydes can be toxic to microorganisms, inhibiting growth and metabolic processes. bohrium.comnih.gov To counteract this, microbes have developed various detoxification strategies.
A primary mechanism is the enzymatic conversion of toxic aldehydes into their less harmful alcohol and acid forms. nih.govnih.gov For example, furfural is often reduced to furfuryl alcohol or oxidized to furoic acid, both of which are generally less toxic. nih.govresearchgate.net This biotransformation is a crucial first step before the compounds are further assimilated into central metabolic pathways. nih.gov
Microorganisms may also exhibit responses to the oxidative stress caused by furanic compounds, which can generate reactive oxygen species (ROS). nih.gov This can involve the upregulation of enzymes that combat oxidative damage. Furthermore, some microbes can adapt to the presence of these inhibitors, leading to increased tolerance over time. The detoxification process often involves the expenditure of cellular resources, such as the cofactors NADH and NADPH, which can impact other metabolic functions like ethanol (B145695) production in fermentative organisms. nih.gov
Thermal Degradation and Transformation Products
Thermal processing is a significant route for the formation of furan and its derivatives. nih.gov These reactions are complex and influenced by the composition of the starting materials.
The compound 5-[(Dimethylamino)methyl]-2-furanmethanol can be formed during the thermal degradation of certain precursors. Specifically, studies have shown that the thermal degradation of 5-hydroxymethylfurfural (HMF) in the presence of the amino acid glycine (B1666218) can lead to the formation of this compound. acs.orgnih.govresearchgate.net This reaction is part of the broader Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with heating. nih.gov
The formation of this specific furan derivative highlights the role of amino acids in modifying the degradation products of furanic compounds during thermal treatment. The presence of glycine provides the necessary amino group for the formation of the dimethylaminomethyl substituent on the furan ring. acs.orgnih.gov
The products formed during the thermal degradation of furanic compounds are heavily influenced by the presence of other chemical components, particularly amino acids and sugars. nih.govresearchgate.net
The Maillard reaction is a key pathway for the formation of a wide array of furan derivatives. nih.govresearchgate.net The type of amino acid present can significantly impact the final products. For instance, amino acids like alanine, threonine, and serine can promote the formation of furan and 2-methylfuran (B129897) from sugars. nih.gov The presence of different amino acids can also enhance the formation of pyrazines and furans at elevated temperatures. acs.org
The temperature of the thermal process is another critical factor. acs.org For example, in some model systems, furans are preferentially formed at lower temperatures (e.g., 100 °C), while higher temperatures (e.g., 120 °C) can favor the formation of other compounds like pyrazines. acs.org The thermal degradation of furfuryl alcohol and 2-furoic acid can also serve as pathways for the formation of furan and 2-methylfuran, with these reactions being activated at temperatures around 140-160 °C. researchgate.netnih.gov In canned foods, the levels of alkylated furans tend to be higher in products with high amino acid content, while oxygenated furans are more prevalent in those with high reducing sugar content after sterilization. jfda-online.comlawdata.com.tw
Photodegradation in Atmospheric and Aquatic Environments
Photodegradation, the breakdown of compounds by light, is a critical process in both atmospheric and aquatic systems. The susceptibility of this compound to photodegradation is largely dictated by the photochemical reactivity of the furan ring.
In the atmosphere, the degradation of furan and its derivatives is primarily initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. acs.orgcopernicus.org The reaction with OH radicals is typically the main removal pathway. acs.org This process usually begins with the addition of the OH radical to the electron-rich furan ring, particularly at the C2 or C5 positions. acs.org This addition can lead to two primary outcomes:
Ring-opening: The furan ring can break, leading to the formation of unsaturated 1,4-dicarbonyl compounds. acs.org
Ring-retaining pathways: The reaction can also result in the formation of more complex, ring-retaining products such as 5-hydroxy-2-furanone. acs.org
The presence of substituents on the furan ring, such as the dimethylaminomethyl and hydroxymethyl groups in the target compound, is expected to influence the rate and mechanism of these reactions. For instance, studies on methyl-substituted furans have shown that the substitution pattern affects their reactivity with atmospheric oxidants. bohrium.com
In aquatic environments, direct photodegradation can occur if the compound absorbs light in the solar spectrum. While specific UV-Vis absorption data for this compound is not available, furan itself does not significantly absorb sunlight. However, the presence of substituents may alter its absorption properties. Indirect photodegradation, mediated by reactive species present in natural waters (such as hydroxyl radicals), is also a potential degradation route.
Table 1: Atmospheric Degradation of Furan with Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Primary Removal Time |
| OH radical | ~4 x 10⁻¹¹ | Daytime |
| NO₃ radical | ~1.2 x 10⁻¹² | Nighttime |
| Ozone (O₃) | ~2.4 x 10⁻¹⁸ | Minor pathway |
Data sourced from studies on the atmospheric oxidation of furan. acs.org
For this compound, the hydroxymethyl group could be susceptible to oxidation, potentially leading to the formation of the corresponding aldehyde or carboxylic acid. The dimethylaminomethyl group may also influence the electronic properties of the furan ring and could itself be a site for photo-oxidation.
Stability in Aqueous Environments under Varied pH Conditions
The stability of this compound in aqueous environments is expected to be significantly influenced by pH due to the acid-lability of the furan ring.
Research on furan and its derivatives has consistently shown that they are susceptible to hydrolysis under acidic conditions. scite.airesearchgate.net The acid-catalyzed hydrolysis of the furan ring is a well-documented reaction that proceeds via protonation of the ring, making it susceptible to nucleophilic attack by water. This typically leads to the opening of the furan ring to form dicarbonyl compounds. scite.airsc.org For example, studies on the hydrolysis of furan and 2,5-dimethylfuran (B142691) have demonstrated that the reaction is acid-catalyzed, with the rate being dependent on the acidity of the solution. researchgate.net
In the case of this compound, the presence of the basic dimethylamino group would likely result in protonation under acidic conditions, forming a more water-soluble salt. This protonation could potentially influence the rate of acid-catalyzed ring cleavage.
Under acidic conditions, furan compounds can also undergo polymerization, forming resinous materials. rsc.org This is a competing pathway to hydrolysis and is also catalyzed by acid. The presence of the hydroxymethyl group in this compound could further contribute to polymerization reactions.
Table 2: General Stability of Furan Compounds in Aqueous Environments
| pH Condition | Expected Stability of Furan Ring | Primary Degradation Pathway |
| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis, ring-opening, polymerization |
| Neutral (pH ≈ 7) | Moderate to High | Slower hydrolysis |
| Alkaline (pH > 7) | High | Generally stable |
It is important to reiterate that the information presented is based on the known chemistry of furan and its derivatives. Specific experimental studies on this compound are required to definitively determine its environmental fate and degradation pathways.
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Bioactivity
The furan (B31954) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. ijabbr.comnih.gov This has spurred extensive research into synthesizing novel furan derivatives with enhanced therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities. ijabbr.comresearchgate.net
Future research will likely focus on the strategic modification of the 5-[(Dimethylamino)methyl]-2-furanmethanol molecule to create derivatives with improved bioactivity and selectivity. This involves exploring various substitutions on the furan ring and modifications of the dimethylamino and hydroxyl groups. For instance, the introduction of different alkyl or aryl groups, or the incorporation of other heterocyclic moieties, could lead to compounds with novel pharmacological profiles. nih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts, helping to identify the key structural features responsible for biological activity. nih.gov
Interactive Table: Examples of Bioactive Furan Derivatives
| Derivative Class | Example Compound | Reported Bioactivity |
|---|---|---|
| Nitrofurans | Nitrofurazone | Antibacterial researchgate.net |
| Furan-derived chalcones | 2a and 2h | Antimicrobial mdpi.com |
| 3,5-Diaryl-∆2-pyrazolines | 3d | Selective antimicrobial mdpi.com |
| 5-Deazaflavins | 4j, 4k, 5b, 5i, 9f | Antitumor (MCF-7 cell line) nih.gov |
Optimization of Sustainable Synthetic Routes for Industrial Scale-Up
The industrial production of furan derivatives, including this compound, has traditionally relied on methods that may have environmental drawbacks. mdpi.comresearchgate.net For example, the use of chromium-based catalysts in the production of furfuryl alcohol, a related compound, poses contamination risks. mdpi.com Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes.
Current research is exploring the use of non-noble metal catalysts, such as cobalt-silica (Co/SiO2), for the hydrogenation of furfural (B47365), a precursor to many furan derivatives. mdpi.comresearchgate.net These catalysts have shown high activity and selectivity, offering a more environmentally friendly alternative. mdpi.comresearchgate.net Additionally, the transition from batch reactors to continuous flow systems is being investigated to enhance catalyst stability and improve space-time yield, which is crucial for industrial scale-up. mdpi.comresearchgate.net Future efforts will likely focus on further optimizing these catalytic systems, exploring renewable feedstocks like biomass, and developing one-pot reaction processes to improve efficiency and reduce waste. frontiersin.orgrsc.org
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new drug candidates. unife.it For this compound and its derivatives, advanced computational techniques can provide valuable insights into their mechanisms of action and help identify promising new therapeutic agents.
Molecular docking studies can be employed to predict the binding affinity and orientation of furan derivatives within the active sites of target proteins. mdpi.com This information is critical for understanding the structural basis of their biological activity and for designing modifications that can enhance binding and efficacy. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of these compounds with their biological activities, further guiding the design of new derivatives with improved potency and reduced toxicity. unife.it These computational approaches, combined with experimental validation, will accelerate the discovery and development of novel drugs based on the furan scaffold.
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound produced and used on a large scale, a thorough assessment of the environmental impact of this compound and its derivatives is essential. This includes evaluating their potential for persistence, bioaccumulation, and toxicity in various environmental compartments.
Currently, there is limited publicly available data specifically on the environmental fate and effects of this compound. epa.gov However, studies on related furan compounds can provide some initial insights. For example, 2-furanmethanol has been classified as hazardous with potential for carcinogenic effects and respiratory irritation. industrialchemicals.gov.au Future research should focus on conducting comprehensive environmental risk assessments for this compound, including studies on its biodegradability and aquatic toxicity.
In parallel, the development of effective remediation strategies for furan-containing compounds is crucial. This may involve exploring bioremediation approaches that utilize microorganisms capable of degrading these compounds, as well as advanced oxidation processes and other chemical treatment technologies to remove them from contaminated water and soil.
Q & A
Q. Q: What are the optimal synthetic routes for 5-[(Dimethylamino)methyl]-2-furanmethanol, and how can purity be ensured?
A: The synthesis typically involves reductive amination of 5-formyl-2-furanmethanol with dimethylamine. Key steps include:
- Reaction Conditions : Use sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) to facilitate selective amine reduction .
- Purification : Recrystallization using hexane/ethyl acetate mixtures improves purity, as demonstrated in analogous furanmethanol derivatives .
- Yield Optimization : Microflow reactors enhance reaction control and reproducibility, reducing side-product formation .
Structural Characterization
Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?
A: A combination of techniques is critical:
- NMR : ¹H and ¹³C NMR confirm the dimethylamino (-N(CH₃)₂) and hydroxymethyl (-CH₂OH) groups. The furan ring protons appear as distinct aromatic signals (δ 6.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight (C₈H₁₃NO₂, theoretical 155.0946 g/mol) and fragmentation patterns .
- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹) and tertiary amine (~2800 cm⁻¹) validate functional groups .
Reactivity and Functionalization
Q. Q: How does the dimethylamino group influence the compound’s reactivity in substitution or oxidation reactions?
A: The dimethylamino group acts as an electron donor, directing electrophilic substitution to the furan ring’s 4-position. Key observations:
- Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid under strong agents (e.g., KMnO₄), while the dimethylamino group remains stable .
- Nucleophilic Substitution : Limited reactivity due to steric hindrance from -N(CH₃)₂; however, alkylation at the hydroxyl group is feasible using alkyl halides in basic conditions .
Stability and Storage
Q. Q: What are the critical stability considerations for long-term storage of this compound?
A: The compound is hygroscopic and prone to oxidation:
- Storage : Use airtight containers under inert gas (N₂/Ar) at -20°C to prevent moisture absorption and oxidative degradation .
- Decomposition Analysis : Monitor via TGA-DSC for weight loss (indicative of solvent/moisture) and HPLC for purity changes over time .
Advanced Mechanistic Studies
Q. Q: How can computational methods elucidate reaction mechanisms involving this compound?
A: Density Functional Theory (DFT) calculations provide insights:
- Transition States : Analyze energy barriers for oxidation or substitution pathways using software like Gaussian .
- Solvent Effects : COSMO-RS models predict solvation effects on reaction rates and selectivity .
- Contradictions : Discrepancies between experimental and computational results may arise from solvent polarity or catalyst interactions, requiring iterative validation .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating potential antimicrobial activity?
A: Follow standardized protocols:
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .
- Mechanistic Studies : Fluorescence microscopy with membrane dyes (e.g., propidium iodide) reveals membrane disruption .
Data Contradictions in Synthesis
Q. Q: How should researchers address conflicting reports on reaction yields or by-products?
A: Systematic troubleshooting is essential:
- By-Product Identification : LC-MS or GC-MS identifies impurities (e.g., over-oxidation products or unreacted intermediates) .
- Parameter Optimization : Vary temperature, pH, or catalyst loading using Design of Experiments (DoE) to pinpoint critical factors .
- Cross-Validation : Compare results with analogous compounds (e.g., 5-methyl-2-furanmethanol) to isolate substituent-specific effects .
Analytical Method Development
Q. Q: How can researchers develop a robust HPLC protocol for quantifying this compound in complex mixtures?
A: Key steps include:
- Column Selection : C18 columns with 5 µm particles resolve polar and non-polar components .
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances peak symmetry .
- Detection : UV at 254 nm (λmax for furan rings) or MS/MS in MRM mode improves specificity .
Toxicity and Safety Protocols
Q. Q: What safety measures are critical when handling this compound in the lab?
A: Adhere to OSHA and EPA guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Applications in Drug Development
Q. Q: What strategies are effective for derivatizing this compound into bioactive molecules?
A: Focus on functional group interconversion:
- Prodrug Design : Esterify the hydroxymethyl group (e.g., with acetyl chloride) to improve bioavailability .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) for anticancer or antimicrobial applications .
- Peptide Conjugation : Use EDC/NHS coupling to link the amine group to targeting peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
